molecular formula C₂₄H₄₀O₄ B056321 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid CAS No. 84413-82-1

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B056321
CAS No.: 84413-82-1
M. Wt: 392.6 g/mol
InChI Key: ZHCAAZIHTDCFJX-CIKBIKKZSA-N
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Description

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a naturally occurring compound found in the bile of mammals and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . This compound is also known for its involvement in various metabolic processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of cholic acid derivatives. One common method includes the use of selective hydroxylation reactions at the 7alpha and 12beta positions of the steroid nucleus. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification of bile acids from animal sources, followed by chemical modification to introduce the hydroxyl groups at the specified positions. This process involves multiple steps, including extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound. These derivatives have distinct chemical and biological properties that are useful in different applications .

Scientific Research Applications

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: It has potential therapeutic applications in the treatment of liver diseases, cholesterol management, and gastrointestinal disorders.

    Industry: The compound is used in the formulation of pharmaceuticals and dietary supplements

Mechanism of Action

The mechanism of action of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and metabolism. The compound also influences various signaling pathways that control lipid and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at the 7alpha and 12beta positions. This distinct structure imparts unique chemical and biological properties, making it valuable for specific research and therapeutic applications .

Properties

IUPAC Name

(4R)-4-[(5S,7R,8R,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCAAZIHTDCFJX-CIKBIKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256178
Record name (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7a,12b-dihydroxy-5b-Cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

84413-82-1
Record name (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84413-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7a,12b-dihydroxy-5b-Cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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